N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine
Description
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine (CAS: 146764-24-1) is a mercapturic acid derivative formed via the conjugation of glutathione with reactive electrophiles. Its structure includes a tetrahydrofuran ring substituted with a pentyl chain and a hydroxyl group (IUPAC name: N-Acetyl-S-(tetrahydro-5-hydroxy-2-pentyl-3-furanyl)-L-cysteine). The molecular formula is C₁₄H₂₅NO₅S, with a molecular weight of 319.417 g/mol . This compound is a biomarker of lipid peroxidation, specifically derived from 4-hydroxy-2-nonenal (4-HNE), a reactive aldehyde generated during oxidative stress. Its detection in biological samples reflects cellular damage caused by free radicals and is associated with pathologies such as neurodegenerative diseases and atherosclerosis .
Properties
CAS No. |
158822-71-0 |
|---|---|
Molecular Formula |
C14H23NO5S |
Molecular Weight |
317.40 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(5-oxo-2-pentyloxolan-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H23NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-12H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?/m0/s1 |
InChI Key |
XHJGEONULAHMQH-UNXYVOJBSA-N |
Isomeric SMILES |
CCCCCC1C(CC(=O)O1)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCC1C(CC(=O)O1)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 5-oxo-2-pentyloxolan-3-yl group. Common reagents used in these reactions include acetic anhydride for acetylation and specific oxo-pentyloxolan derivatives for the subsequent steps. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. These methods are optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or activation, and influence cellular processes. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Mercapturic Acids
Structural Differences and Implications
- Target Compound : The 5-oxo-2-pentyloxolan-3-yl group introduces a cyclic ether (tetrahydrofuran) with a hydroxyl and pentyl chain, enhancing lipophilicity. This structure aligns with its origin from 4-HNE, a lipid-derived aldehyde .
- DHBMA: Features a linear 3,4-dihydroxybutyl chain, increasing polarity and urinary excretion efficiency. Associated with 1,3-butadiene, a carcinogen in tobacco smoke .
- CYMA: Contains a 2-cyanoethyl group, imparting high reactivity due to the nitrile moiety. Derived from acrylonitrile, a toxin in synthetic rubber production .
- 3HPMA : A short 3-hydroxypropyl substituent makes it highly water-soluble. Its parent compound, acrolein, is a respiratory irritant linked to cardiovascular disease .
Metabolic Pathways and Biomarker Utility
- Target Compound : Generated during lipid peroxidation , it serves as a specific biomarker for oxidative damage in chronic diseases (e.g., diabetes, Alzheimer’s) .
- DHBMA and 3HPMA : Both are metabolites of volatile organic compounds (VOCs). DHBMA is elevated in tobacco users, while 3HPMA correlates with acrolein exposure from cooking or smoking .
- AAMA : A urinary metabolite of acrylamide, a neurotoxin in processed foods. Its levels reflect dietary exposure and metabolic activation of acrylamide .
Research Findings and Health Associations
- Oxidative Stress : The target compound’s association with 4-HNE links it to neurodegenerative pathologies. Elevated levels are observed in Alzheimer’s patients .
- Cardiovascular Risks : 3HPMA and MHBMA are positively correlated with altered serum lipid profiles (e.g., elevated LDL cholesterol), suggesting a role in atherosclerosis .
- Industrial Toxicity : CYMA and CMEMA (N-acetyl-S-(3-carboxy-2-propyl)-L-cysteine) are biomarkers for occupational exposure to acrylonitrile and ethyl methacrylate, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
